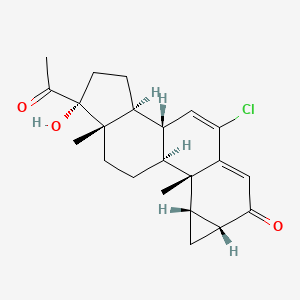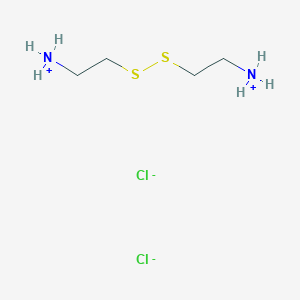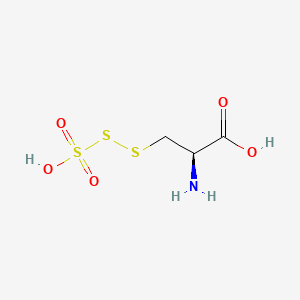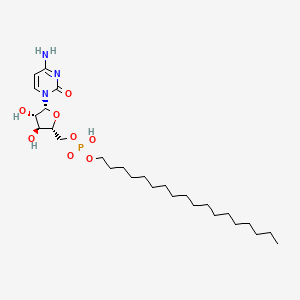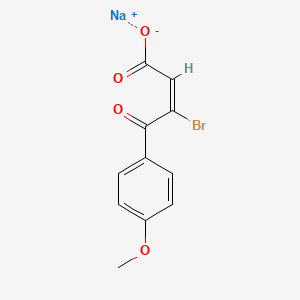
达西司汀
描述
达西司汀: ,也称为N,S-二乙酰基-L-半胱氨酸,是半胱氨酸的衍生物。它的特点是在半胱氨酸分子中的硫和氮原子添加了两个乙酰基。 这种化合物在治疗由血小板聚集引起的心血管和脑血管疾病方面显示出潜力 .
科学研究应用
达西司汀在科学研究中具有广泛的应用:
化学: 用作各种化学反应和合成的试剂。
生物学: 研究其在细胞过程中的作用以及作为潜在治疗剂的作用。
医学: 研究其在治疗由血小板聚集引起的心血管和脑血管疾病方面的潜力。
工业: 用于制药和其他化学产品的配方 .
作用机制
达西司汀主要通过与血小板聚集途径相互作用来发挥作用。据信它可以抑制血小板的聚集,从而降低心血管和脑血管事件的风险。 所涉及的确切分子靶标和途径仍在研究中,但据认为它涉及调节与血小板活化相关的信号通路 .
生化分析
Biochemical Properties
Dacisteine participates in biochemical reactions as a less potent inhibitor of the enzyme New Delhi metallo-beta-lactamase-1 (NDM-1) with an IC50 value of 1000 μM
Cellular Effects
It has been suggested that Dacisteine could be used for the treatment of cardiovascular and cerebrovascular diseases caused by platelet aggregation .
Molecular Mechanism
The molecular mechanism of Dacisteine’s action involves its role as a cysteine derivative and its interaction with the enzyme NDM-1
准备方法
合成路线和反应条件: 达西司汀可以通过L-半胱氨酸的乙酰化合成。该反应涉及使用乙酸酐作为乙酰化剂。反应通常在温和条件下进行,温度保持在室温至略微升高的温度。反应如下进行:
L-半胱氨酸+2乙酸酐→N,S-二乙酰基-L-半胱氨酸+2乙酸
工业生产方法: 达西司汀的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用大型反应器和精确控制反应条件,以确保高产率和纯度。 然后通过结晶或其他分离技术纯化产品 .
化学反应分析
反应类型:
氧化: 达西司汀可以发生氧化反应,特别是在硫原子处,导致形成亚砜或砜。
还原: 还原反应可以将达西司汀转化回其母体化合物L-半胱氨酸。
取代: 达西司汀中的乙酰基可以在适当条件下被其他官能团取代。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 还原剂如硼氢化钠。
取代: 各种亲核试剂可用于取代反应。
主要产物:
氧化: 亚砜和砜。
还原: L-半胱氨酸。
取代: 含有取代官能团的化合物
相似化合物的比较
类似化合物:
N-乙酰半胱氨酸: 半胱氨酸的另一种乙酰化衍生物,常用作粘液溶解剂。
羧甲基半胱氨酸: 用于降低呼吸道疾病中粘液粘度的半胱氨酸衍生物。
达西司汀的独特性: 达西司汀在其双乙酰化方面是独特的,与其他半胱氨酸衍生物相比,它赋予了独特的化学和生物学特性。 它在心血管和脑血管疾病中的潜在应用使其有别于其他类似化合物 .
属性
IUPAC Name |
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPYGHDTVQJUDE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172034 | |
| Record name | Dacisteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18725-37-6 | |
| Record name | N,S-Diacetylcysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18725-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dacisteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018725376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacisteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dacisteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DACISTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF970ATW3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



